molecular formula C11H14O B1276497 2-Isopropoxystyrene CAS No. 67191-35-9

2-Isopropoxystyrene

Cat. No. B1276497
CAS RN: 67191-35-9
M. Wt: 162.23 g/mol
InChI Key: SXCKVSZTZAMSRS-UHFFFAOYSA-N
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Description

2-Isopropoxystyrene is a chemical compound related to styrene, which is a building block for polystyrene, a widely used plastic material. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related polymers and copolymers derived from styrene and its isomers.

Synthesis Analysis

The synthesis of polymers with specific end-functional groups can be achieved through living anionic polymerization. For instance, ω-epoxy-functionalized polyisoprene and α,ω-diepoxy-functionalized polystyrenes were synthesized by reacting anionic living polyisoprene and polystyrene with 2-bromoethyloxirane. This reaction was performed in tetrahydrofuran (THF) at -78°C, resulting in polymers with controlled molecular weights and narrow molecular weight distributions, as well as high functionalities .

Molecular Structure Analysis

The molecular structure of polymers can be characterized using various spectroscopic techniques. In the case of polystyrene-b-poly(1,2-isoprene-ran-3,4-isoprene) block copolymers with azobenzene side groups, IR and NMR spectroscopies confirmed the expected structures of the synthesized polymers. These techniques are essential for verifying the successful incorporation of specific functional groups or side chains into the polymer backbone .

Chemical Reactions Analysis

Chemical reactions involving styrene-based polymers can lead to materials with unique properties. For example, the esterification of azobenzene acid chloride with polystyrene-b-hydroxylated poly(1,2-isoprene-ran-3,4-isoprene) block copolymers resulted in new photochromic materials. Such reactions are crucial for the development of polymers with specialized functions, such as photoresponsive behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers can be significantly influenced by their molecular structure. Differential scanning calorimetry (DSC) measurements revealed the glass transitions of the main chains of polystyrene and polyisoprene, as well as first-order transitions related to the azobenzene side groups. Microphase-separated morphologies, such as sphere, cylinder, and lamellar structures, were observed using transmission electron microscopy (TEM) and near-field optical microscopy (NOM), indicating the impact of copolymer composition on the material's properties .

The lithographic performance of polyhydroxystyrene isomers also demonstrates how the position of functional groups affects the dissolution rates of polymers. The 2- and 4-isomers of polyhydroxystyrene showed large differences in dissolution rates, which were attributed to intra- and intermolecular hydrogen bonding and steric effects. By copolymerizing these isomers, a range of dissolution rates can be achieved, which is valuable for applications in photoresist materials for lithography .

Scientific Research Applications

Catalysis

A novel 2nd generation Grubbs-type catalyst tethering an isopropoxystyrene has been developed. This self-supported polymeric Ru-carbene complex catalyzes ring-closing metathesis homogeneously but can be recovered heterogeneously, offering a blend of homogenous and heterogeneous catalytic advantages (Chen, Kim, Shin, & Lee, 2008).

Material Science

  • Poly(3,4‐ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) : PEDOT:PSS, a mixed ion‐electron conducting polymer system, includes 2-isopropoxystyrene. It's utilized in various organic devices like supercapacitors and transistors. The insights into its bulk capacitance are critical for designing improved performance materials (Volkov et al., 2017).
  • Polystyrene-Silica Nanocomposites : The development of isocyanate-functionalized polystyrene and its reaction with (3-aminopropyl) triethoxysilane to prepare PS/SiO2 composites demonstrates the versatility of this compound in creating stable composite materials with improved thermal and mechanical properties (Zhu, Zhang, Chen, & Feng, 2015).

Biomedical Applications

Poly(styrene-b-isobutylene-b-styrene) (SIBS) triblock polymer, which includes a variant of this compound, has been employed as a drug carrier for the TAXUS Express2 Paclitaxel-Eluting Coronary Stent system. This showcases its potential in controlled drug release applications (Sipos et al., 2005).

Chemical Synthesis and Reaction Mechanisms

The autoxidation of cis-β-isopropoxystyrene, even in the absence of a radical generator, leads to the formation of epoxides and carbonyl compounds. This reaction mechanism, involving free-radical chain pathways and charge-transfer complexes, is significant in understanding the reactivity and potential applications of isopropoxystyrene derivatives (Kanno, Hisaoka, Sakuragi, & Tokumaru, 1981).

Environmental and Sustainability Research

The study of thermal decomposition of polystyrene, including natural and recycled types, helps in understanding the kinetics and potential pathways for recycling or disposal. This is relevant in managing waste and promoting sustainability (Encinar & González, 2008).

Mechanism of Action

Target of Action

2-Isopropoxystyrene is primarily involved in the formation of Grubbs-Hoveyda complexes, which are catalysts used in olefin metathesis . The primary target of this compound is the ruthenium carbene complex, which is a key component of the Grubbs-Hoveyda catalyst .

Mode of Action

This compound interacts with the ruthenium carbene complex to form a chelate substructure . This interaction results in the formation of a Grubbs-Hoveyda catalyst, which is capable of promoting olefin metathesis . The process involves the light-driven geminal hydrogenation of alkynes, which is an unconventional yet efficient entry into five-coordinate Grubbs-type ruthenium carbene complexes .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the isoprenoid biosynthesis pathway . This pathway involves two distinct routes: the classical mevalonate pathway and the recently unveiled deoxyxylulose 5-phosphate pathway . Isoprenoids are biosynthesized from isoprenyl diphosphate units, which are generated by these two distinctive biosynthetic pathways .

Pharmacokinetics

The compound’s interaction with the ruthenium carbene complex suggests that it may have significant reactivity and potential bioavailability .

Result of Action

The result of the action of this compound is the formation of Grubbs-Hoveyda complexes, which are catalysts for olefin metathesis . The formation of these complexes enables the promotion of olefin metathesis, a chemical reaction that has significant applications in the field of organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as light and the presence of other chemical compounds . For instance, the light-driven geminal hydrogenation of alkynes is a key step in the formation of Grubbs-type ruthenium carbene complexes . Additionally, the presence of other compounds, such as the ruthenium carbene complex, is necessary for the action of this compound .

properties

IUPAC Name

1-ethenyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-10-7-5-6-8-11(10)12-9(2)3/h4-9H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCKVSZTZAMSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420138
Record name 2-isopropoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67191-35-9
Record name 2-isopropoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethenyl-2-(1-methylethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-isopropoxystyrene in ruthenium-catalyzed olefin metathesis?

A1: this compound plays a crucial role in forming highly active "second-generation" ruthenium-based catalysts for olefin metathesis, particularly the Hoveyda-Grubbs catalyst. [, , ]. These catalysts are known for their enhanced stability, activity, and functional group tolerance compared to their predecessors.

Q2: How does this compound interact with ruthenium complexes during catalyst formation?

A2: this compound acts as a ligand, coordinating to the ruthenium center through its olefinic double bond. This coordination forms a stable, yet reactive, ruthenium-carbene complex. Studies have shown that this compound exhibits a strong affinity for ruthenium, outcompeting other olefins like 1-hexene in forming the corresponding ruthenium complexes []. This selectivity is attributed to the chelating ability of the isopropoxy group, which enhances the stability of the resulting complex.

Q3: What is the role of this compound in the catalytic cycle of olefin metathesis?

A3: While this compound is integral to forming the active catalyst, it can also participate in the catalytic cycle itself. During the reaction, it can temporarily dissociate from the ruthenium center, allowing the substrate olefin to coordinate and undergo metathesis. This dynamic equilibrium between the bound and unbound states of this compound contributes to the catalyst's activity and longevity [].

Q4: Are there any alternative synthetic routes to Hoveyda-Grubbs catalysts that utilize this compound?

A4: Yes, recent research has explored alternative pathways to synthesize Hoveyda-Grubbs catalysts using this compound. One notable method involves light-driven gem hydrogenation of alkynes, which provides a safer and more versatile approach compared to traditional methods relying on hazardous reagents like phenyldiazomethane []. This approach highlights the adaptability of this compound in different synthetic strategies.

Q5: How does the structure of this compound influence its properties in olefin metathesis catalysis?

A5: The structure of this compound is carefully tailored for its role in olefin metathesis. The isopropoxy group, with its steric bulk and electron-donating ability, influences the catalyst's activity, stability, and selectivity. Modifications to this group can significantly impact the catalyst's performance, highlighting the importance of understanding structure-activity relationships in catalyst design [].

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